2-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 2,4-dimethylphenyl propanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the synthesis of 3-(2,4-dimethylphenyl)propanal, which can be achieved through the Friedel-Crafts alkylation of 2,4-dimethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The resulting 3-(2,4-dimethylphenyl)propanal can then be subjected to a thiolation reaction with thiobenzaldehyde under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Friedel-Crafts alkylation step and the development of more efficient catalysts for the thiolation reaction.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, bromine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde group and a 2,4-dimethylphenyl propanoyl moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H18OS |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-[3-(2,4-dimethylphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C18H18OS/c1-13-7-8-15(14(2)11-13)9-10-18(19)17-6-4-3-5-16(17)12-20/h3-8,11-12H,9-10H2,1-2H3 |
InChI Key |
NNCWCRRLYKGIBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2C=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.